REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([CH2:13][C:14](OCC)=[O:15])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>N1C=CC=CC=1>[C:6]1([C:5]2[NH:4][CH2:1][CH2:2][NH:3][C:14](=[O:15])[CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for five hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Then the pyridine was distilled off
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
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Details
|
500 ml of dichloromethane were added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 40° C. until dissolution
|
Type
|
CUSTOM
|
Details
|
Precipitation with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(NCCN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |